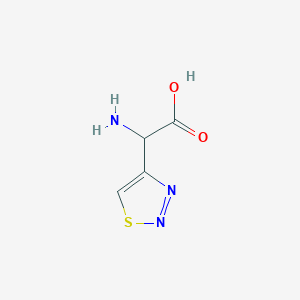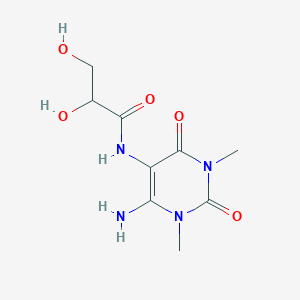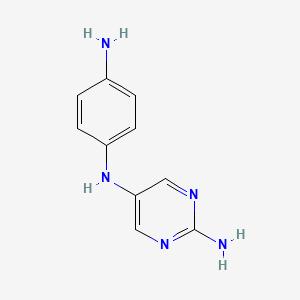
2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid is an organic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with cyanoacetamide.
Oximation: Cyanoacetamide undergoes oximation to form 2-cyano-2-hydroxyiminoacetamide.
Etherification: The oxime is then etherified to produce 2-ethoxyiminoacetamide.
Phosphorus Oxychloride Reaction: This intermediate reacts with phosphorus oxychloride to form ethoxymethylenemalononitrile.
Aminolysis: The product undergoes aminolysis to yield 2-ethoxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetonitrile.
Bromination and Cyclization: Bromination followed by cyclization with potassium thiocyanate results in the formation of the desired thiadiazole ring.
Hydrolysis: Finally, hydrolysis of the nitrile group yields this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors and phase-transfer catalysts to improve yield and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can also occur, especially at the thiadiazole ring.
Substitution: The compound is prone to nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products:
Oxidation: Oxidation typically yields nitroso or nitro derivatives.
Reduction: Reduction can produce amine derivatives.
Substitution: Substitution reactions can result in various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Interactions: It can interact with proteins, affecting their function and stability.
Pathways: The compound may influence cellular pathways related to oxidative stress and apoptosis.
Vergleich Mit ähnlichen Verbindungen
2-Amino-1,3,4-thiadiazole: This compound has a similar thiadiazole ring but differs in its substitution pattern.
2-(2-Aminothiazol-4-yl)acetic acid: This compound features a thiazole ring instead of a thiadiazole ring.
Uniqueness: 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C4H5N3O2S |
|---|---|
Molekulargewicht |
159.17 g/mol |
IUPAC-Name |
2-amino-2-(thiadiazol-4-yl)acetic acid |
InChI |
InChI=1S/C4H5N3O2S/c5-3(4(8)9)2-1-10-7-6-2/h1,3H,5H2,(H,8,9) |
InChI-Schlüssel |
KRBISRDRRONYDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=NS1)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(18S)-4-methyl-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13117016.png)




![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)



![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)
